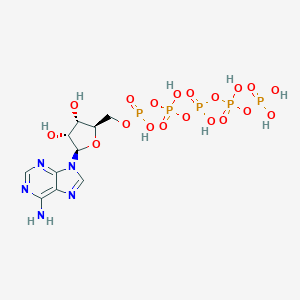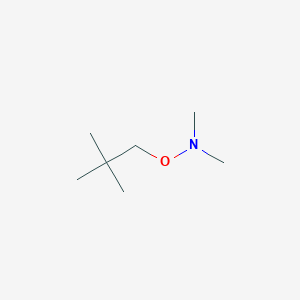
Dysprosium;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Dysprosium, compd. with nickel (1:2)” is a compound that involves dysprosium and nickel . Dysprosium is a bright, silvery metallic element that is used in nuclear reactor control rods. It readily absorbs neutrons and does not swell or contract when bombarded with neutrons for long periods .
Synthesis Analysis
The synthesis of a similar compound, mesoporous silica doped with dysprosium and modified with nickel (Dy-Ni/MPS), has been studied . The catalyst was synthesized by the template method and characterized by various techniques such as TEM, SEM, BET, XRD, ICP, XRF analyses .Chemical Reactions Analysis
The compound has been studied for its catalytic activity in the hydrogenation of benzene, ethylbenzene, and xylenes . It has been shown that the presence of dysprosium in the MPS structure increases the activity of the catalyst .Wissenschaftliche Forschungsanwendungen
Hydrogen Evolution in Water Electrolysis : Nickel–dysprosium alloys have been studied for their role in enhancing hydrogen evolution reaction (HER) in alkaline media. Research found that these alloys exhibit better electrocatalytic performance for HER compared to other compositions, indicating their potential application in hydrogen production technologies (Cardoso et al., 2015).
Electrochemical Behavior of Dysprosium(III) : The electrochemical reduction of Dy(III) ions on nickel electrodes was investigated, revealing the potential for forming intermetallic compounds. This research suggests applications in electrochemical deposition and alloy preparation processes (Saïla et al., 2010).
Structural and Optical Properties of Nickel Ferrite Thin Films : Dysprosium substitution in nickel-ferrite thin films was studied, showing significant effects on the films' structural and optical properties. This research indicates potential applications in the development of materials with specific optical characteristics (Bharathi et al., 2011).
Magnetic Properties of NiFe2O4 Nanoparticles : The effect of dysprosium ions on the structural, microstructural, and magnetic properties of nickel nanospinelferrite was investigated, revealing improvements in various magnetic parameters. This suggests potential applications in magnetic materials and technologies (Almessiere et al., 2019).
Nickel–Rare Earth Electrodes for Electrooxidation : Alloys of nickel and dysprosium were studied for their electrocatalytic activity in borohydride oxidation in alkaline medium. This research highlights their potential application as electrodes in direct borohydride fuel cells (Santos et al., 2016).
Air Oxidation and Lithiation in Molten Carbonates : The effects of dysprosium modification on nickel in contexts like molten carbonate fuel cell applications were examined, suggesting potential applications in developing materials and coatings for separators in fuel cells (Liu, Guo, & Zeng, 2006).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
12175-27-8 |
|---|---|
Molekularformel |
DyNi |
Molekulargewicht |
221.193 g/mol |
IUPAC-Name |
dysprosium;nickel |
InChI |
InChI=1S/Dy.Ni |
InChI-Schlüssel |
OHOKXYQPNYNEDY-UHFFFAOYSA-N |
SMILES |
[Ni].[Ni].[Dy] |
Kanonische SMILES |
[Ni].[Dy] |
| 12175-27-8 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)

![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)



![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)




